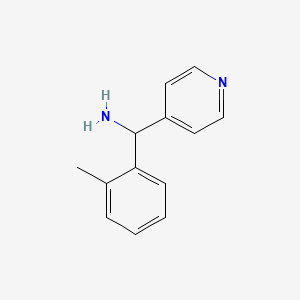

C-Pyridin-4-yl-C-o-tolyl-methylamine

Description

Contextualization within Amine and Pyridine (B92270) Chemical Systems

Amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by alkyl or aryl groups. ncert.nic.in They are classified as primary, secondary, or tertiary based on the number of substituents on the nitrogen atom. ncert.nic.in C-Pyridin-4-yl-C-o-tolyl-methylamine is a primary amine, characterized by the -NH₂ group. The nitrogen atom in amines has a lone pair of electrons, which confers basicity and nucleophilicity to the molecule. youtube.com

Pyridine is a six-membered heterocyclic aromatic compound containing one nitrogen atom. mdma.ch The nitrogen atom in pyridine is more electronegative than the carbon atoms, which influences the electron distribution within the ring and contributes to its chemical properties. mdma.ch The presence of the pyridine ring in this compound introduces a site of basicity and potential for various chemical transformations. Pyridine and its derivatives are integral to numerous applications, including pharmaceuticals and agrochemicals. researchgate.netnih.gov

The combination of the amine and pyridine functionalities in one molecule suggests a compound with multiple reactive sites. The basicity of the amine and the pyridine nitrogen can be influenced by the electronic effects of the tolyl and pyridinyl groups.

Significance of Substituted Methylamines in Advanced Organic Synthesis

Substituted methylamines are crucial building blocks and intermediates in the synthesis of a wide array of more complex molecules. google.com Their utility stems from the reactivity of the amino group, which can participate in a variety of chemical reactions such as alkylation, acylation, and condensation reactions to form imines and amides. ncert.nic.inbloomtechz.com

Pyridylmethylamine compounds, a subset of substituted methylamines, are particularly valuable as intermediates for the production of agricultural chemicals and medicines. google.com The synthesis of highly substituted pyridines is an active area of research, with various methods being developed to achieve this efficiently. nih.govorganic-chemistry.org The presence of multiple substituents allows for the fine-tuning of the molecule's physical, chemical, and biological properties. nih.govmdpi.com

The general importance of this class of compounds underscores the potential of this compound as a precursor or a key structural motif in the design of new functional molecules.

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the chemical principles governing its constituent parts are well-established. Research on analogous structures provides insight into its likely chemical behavior and potential synthetic utility.

For instance, the synthesis of pyridin-2-yl-methylamine derivatives has been explored for medicinal applications, highlighting the importance of this structural class. google.comgoogle.com The methods used for their preparation often involve reductive amination or other condensation reactions. google.com

The reactivity of the amine group in similar compounds is known to be influenced by the nature of the attached aromatic rings. The tolyl group, being an alkyl-substituted benzene (B151609) ring, can have electronic effects on the adjacent benzylic carbon and, by extension, on the amine's reactivity.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl)-pyridin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-9,13H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODUGKKIZGXGYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390009 | |

| Record name | C-Pyridin-4-yl-C-o-tolyl-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883546-76-7 | |

| Record name | C-Pyridin-4-yl-C-o-tolyl-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for C Pyridin 4 Yl C O Tolyl Methylamine

Retrosynthetic Analysis and Strategic Disconnections for the C-Pyridin-4-yl-C-o-tolyl-methylamine Scaffold

Retrosynthetic analysis of this compound offers several logical bond disconnections to simplify the target molecule into readily available starting materials. The primary disconnections are centered around the formation of the C-N bond and the two C-C bonds connected to the central methanamine carbon.

C-N Bond Disconnection: This is one of the most common strategies, leading back to a (pyridin-4-yl)(o-tolyl)methanone precursor and an amine source, or a (pyridin-4-yl)(o-tolyl)methyl halide and an amine. This approach utilizes well-established amination methodologies.

C(pyridyl)-C(methanamine) Bond Disconnection: This disconnection points to a pyridine-4-yl derivative (such as a 4-lithiopyridine (B8661376) or a Grignard reagent) and an imine derived from o-tolualdehyde and a suitable amine.

C(o-tolyl)-C(methanamine) Bond Disconnection: This strategy suggests an o-tolyl organometallic reagent (like o-tolylmagnesium bromide) and an imine formed from pyridine-4-carboxaldehyde. This is a powerful approach for forming the diarylmethane core.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Direct Synthesis Approaches to this compound

The direct synthesis of the target compound can be achieved through several reliable methods focusing on the key bond formations.

C-N Bond Formation Reactions via Amination Strategies

The formation of the central C-N bond is a pivotal step in many synthetic routes to this compound. Reductive amination and transition-metal-catalyzed aminations are prominent strategies.

Reductive Amination: This method involves the reaction of a ketone precursor, (pyridin-4-yl)(o-tolyl)methanone, with an amine source (e.g., ammonia (B1221849) or a primary amine) in the presence of a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the desired amine.

| Precursor | Amine Source | Reducing Agent | Solvent | Typical Yield (%) |

| (pyridin-4-yl)(o-tolyl)methanone | Ammonia | NaBH3CN | Methanol | 60-80 |

| (pyridin-4-yl)(o-tolyl)methanone | Ammonium (B1175870) Acetate (B1210297) | NaBH(OAc)3 | Dichloroethane | 65-85 |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. wikipedia.orgnih.govnih.gov In this approach, a (pyridin-4-yl)(o-tolyl)methyl halide (e.g., bromide or chloride) can be coupled with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction.

| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Typical Yield (%) |

| (pyridin-4-yl)(o-tolyl)methyl bromide | Ammonia | Pd2(dba)3 | Xantphos | NaOtBu | Toluene (B28343) | 70-90 |

| (pyridin-4-yl)(o-tolyl)methyl chloride | Benzylamine | Pd(OAc)2 | BINAP | Cs2CO3 | Dioxane | 75-95 |

C-C Bond Formation Methods for Incorporating Aryl Moieties

The construction of the diarylmethane framework is another key aspect of the synthesis. This is often achieved through the reaction of an organometallic reagent with a suitable electrophile.

Grignard Reaction: A common and effective method involves the addition of an o-tolyl Grignard reagent (o-tolylmagnesium bromide) to pyridine-4-carboxaldehyde. wikipedia.orglibretexts.org This reaction forms the corresponding secondary alcohol, (pyridin-4-yl)(o-tolyl)methanol, which can then be converted to the target amine through a variety of methods, such as conversion to a halide followed by amination.

| Electrophile | Grignard Reagent | Solvent | Subsequent Steps |

| Pyridine-4-carboxaldehyde | o-tolylmagnesium bromide | THF | Oxidation to ketone, then reductive amination |

| Pyridine-4-carbonitrile | o-tolylmagnesium bromide | Diethyl ether | Hydrolysis to ketone, then reductive amination |

Friedel-Crafts Type Reactions: While direct Friedel-Crafts reactions on pyridine (B92270) are generally not feasible due to the deactivation of the ring by the nitrogen atom, variations of this reaction can be employed. nih.govrsc.org For instance, a Friedel-Crafts reaction of a more activated pyridine derivative or the use of a pyridine N-oxide could potentially be used to introduce the o-tolyl group.

Precursor and Intermediate Chemistry in the Synthesis of this compound

The successful synthesis of the target molecule relies heavily on the efficient preparation of key precursors and intermediates.

Synthesis and Functionalization of Pyridine-4-yl Precursors

A variety of pyridine-4-yl precursors can be utilized depending on the chosen synthetic route.

Pyridine-4-carboxaldehyde: This is a commercially available starting material that is crucial for syntheses involving a Grignard addition to form the diarylmethanol intermediate.

4-Cyanopyridine: This can be used as a precursor to (pyridin-4-yl)(o-tolyl)methanone through reaction with an o-tolyl Grignard reagent followed by hydrolysis.

4-Halopyridines: These are important for cross-coupling reactions to introduce the o-tolyl moiety.

The functionalization of the pyridine ring can be achieved through various methods, including lithiation and subsequent reaction with an electrophile, or through transition-metal-catalyzed cross-coupling reactions.

Derivatization of o-Tolyl Substituted Intermediates

The o-tolyl group is typically introduced as an organometallic reagent or as a component in a cross-coupling reaction.

o-Tolylmagnesium bromide: This Grignard reagent is prepared from 2-bromotoluene (B146081) and magnesium metal and is a key reagent for addition to pyridine-4-carboxaldehyde or 4-cyanopyridine. art-xy.com

o-Tolylboronic acid: This is a common coupling partner in Suzuki reactions to form a C-C bond with a 4-halopyridine derivative.

The synthesis of these intermediates is well-established in the chemical literature, allowing for their ready preparation in the laboratory.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the synthesis of complex molecules like this compound, offering pathways with high efficiency, selectivity, and atom economy. Both metal-based and organic catalysts have been extensively developed for the synthesis of diarylmethylamines.

Metal-Catalyzed Reactions for Carbon-Heteroatom Coupling

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of the C(sp³)-Aryl bond in diarylmethylamine synthesis. A plausible and efficient strategy for the synthesis of this compound involves the arylation of a suitable precursor, such as a pyridin-4-ylmethylamine derivative. Palladium and nickel catalysts are particularly prominent in this area. acs.org

A common approach is the deprotonative cross-coupling of C(sp³)–H bonds adjacent to a nitrogen atom with aryl halides. acs.org In the context of synthesizing the target compound, this would involve the coupling of a (pyridin-4-yl)methanamine derivative with an o-tolyl halide. The reaction typically proceeds via an imine intermediate to increase the acidity of the benzylic C-H bond, facilitating deprotonation and subsequent coupling.

Palladium-Catalyzed Arylation:

A versatile method for the synthesis of diarylmethylamines involves the palladium-catalyzed arylation of 2-azaallyl anions generated in situ from aldimine or ketimine precursors. This approach offers a direct route to the diarylmethylamine scaffold. For the synthesis of this compound, a potential pathway would start from an imine formed from pyridine-4-carbaldehyde and a suitable amine. This imine would then be deprotonated to form the 2-azaallyl anion, which undergoes palladium-catalyzed coupling with an o-tolyl halide. Subsequent hydrolysis of the resulting imine furnishes the desired diarylmethylamine.

A representative reaction scheme is as follows:

Imine Formation: Pyridine-4-carbaldehyde is reacted with a primary amine (e.g., benzylamine) to form the corresponding N-benzyl-1-(pyridin-4-yl)methanimine.

Deprotonation and Coupling: The imine is treated with a strong base (e.g., a lithium amide) to generate the 2-azaallyl anion. This anion is then coupled with an o-tolyl halide (e.g., 2-bromotoluene) in the presence of a palladium catalyst and a suitable ligand.

Hydrolysis: The resulting arylated imine is hydrolyzed under acidic conditions to yield this compound.

| Catalyst System | Aryl Halide | Base | Solvent | Typical Yields |

| Pd(OAc)₂ / Ligand | o-tolyl bromide | LiHMDS | Toluene | Moderate to High |

| Pd₂ (dba)₃ / Ligand | o-tolyl chloride | KHMDS | Dioxane | Moderate to High |

Nickel-Catalyzed Arylation:

Nickel catalysis has emerged as a more economical and sustainable alternative to palladium for C-H arylation reactions. Nickel catalysts can effectively couple less reactive aryl chlorides, which are often more readily available than the corresponding bromides or iodides. The mechanism is similar in principle to the palladium-catalyzed process, involving the formation of an imine intermediate followed by deprotonative cross-coupling.

The use of nickel catalysts offers a convenient route to the diarylmethylamine moiety, which is a prevalent pharmacophore. This methodology allows for the challenging arylation of benzylimines without the need for a directing group or stoichiometric metal activation.

Organocatalysis in Stereoselective Methylamine (B109427) Derivative Formation

Organocatalysis provides a powerful metal-free approach to the synthesis of chiral molecules. For the stereoselective formation of methylamine derivatives like this compound, chiral Brønsted acids, such as chiral phosphoric acids, are particularly effective. dntb.gov.uarsc.org These catalysts can activate imines towards nucleophilic attack, controlling the stereochemical outcome of the reaction.

An enantioselective aza-Friedel-Crafts reaction is a plausible organocatalytic route. nih.gov In this approach, an imine derived from pyridine-4-carbaldehyde and a suitable amine (e.g., a sulfonylamine) would be activated by a chiral phosphoric acid. This activation enhances the electrophilicity of the imine carbon, allowing for nucleophilic attack by an o-tolyl nucleophile, such as an organoboron or organosilicon reagent. The chiral environment provided by the catalyst directs the approach of the nucleophile, leading to the formation of one enantiomer in excess.

A general scheme for this organocatalytic approach is:

Imine Formation: Pyridine-4-carbaldehyde is condensed with an amine (e.g., p-toluenesulfonamide) to form the corresponding N-sulfonyl aldimine.

Asymmetric Aza-Friedel-Crafts Reaction: The imine is reacted with an o-tolyl nucleophile in the presence of a catalytic amount of a chiral phosphoric acid.

Deprotection: The sulfonyl protecting group on the nitrogen is removed to yield the enantiomerically enriched this compound.

| Organocatalyst | Nucleophile | Solvent | Temperature (°C) | Enantiomeric Excess (ee) |

| Chiral Phosphoric Acid (e.g., TRIP) | o-tolylboronic acid | Toluene | -20 to 25 | Up to 99% |

| BINOL-derived Disulfonimide | 1,3,5-trialkoxybenzene | Dichloromethane | 0 to 25 | Good to Excellent |

Stereoselective Synthesis and Chiral Induction for this compound

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound is of paramount importance.

Enantioselective Methodologies for the Chiral Methylamine Center

The creation of the chiral center at the methylamine carbon can be achieved through several enantioselective strategies.

Asymmetric Hydrogenation:

One of the most reliable methods for introducing a stereocenter is the asymmetric hydrogenation of a prochiral precursor. In this case, the corresponding diarylmethanimine, (pyridin-4-yl)(o-tolyl)methanimine, would be the substrate. This imine can be synthesized by the condensation of 4-(o-toluoyl)pyridine with ammonia or a primary amine. The asymmetric hydrogenation of this imine using a chiral transition metal catalyst, typically based on iridium or rhodium with chiral phosphine ligands, can provide the desired chiral amine with high enantioselectivity. nih.govacs.org

| Catalyst | Ligand | Hydrogen Pressure (atm) | Solvent | Enantiomeric Excess (ee) |

| [Ir(COD)Cl]₂ | Chiral f-spiroPhos | 50-100 | Dichloromethane | Up to 99.4% |

| [Rh(COD)₂]BF₄ | Chiral Bisphosphine | 20-50 | Methanol | High |

Asymmetric Aryl Transfer:

Another powerful approach is the asymmetric addition of an organometallic reagent to an imine. This can be achieved using a chiral catalyst or a chiral auxiliary. For the synthesis of this compound, an imine derived from pyridine-4-carbaldehyde could be reacted with an o-tolyl organometallic reagent (e.g., o-tolylzinc or o-tolylboronic acid) in the presence of a chiral ligand.

Diastereoselective Control in Compound Synthesis

When a chiral auxiliary is employed, the synthesis proceeds through a diastereoselective reaction. The Ellman auxiliary (tert-butanesulfinamide) is widely used for this purpose. researchgate.net

A diastereoselective synthesis of this compound could be envisioned as follows:

Chiral Imine Formation: Condensation of pyridine-4-carbaldehyde with (R)- or (S)-tert-butanesulfinamide yields the corresponding chiral N-tert-butanesulfinylimine.

Diastereoselective Addition: The addition of an o-tolyl organometallic reagent (e.g., o-tolylmagnesium bromide or o-tolyllithium) to this chiral imine proceeds with high diastereoselectivity. The stereochemical outcome is directed by the chiral sulfinyl group. Interestingly, a reversal of diastereoselectivity can sometimes be achieved by changing the organometallic reagent and solvent. researchgate.net

Auxiliary Cleavage: The chiral auxiliary is removed by treatment with acid to afford the enantiomerically enriched this compound.

| Chiral Auxiliary | Organometallic Reagent | Solvent | Diastereomeric Ratio (d.r.) |

| (R)-tert-butanesulfinamide | o-tolylmagnesium bromide | Toluene | High |

| (R)-tert-butanesulfinamide | o-tolyllithium | THF | High (often opposite diastereomer) |

This approach allows for the synthesis of both enantiomers of the target compound by simply choosing the appropriate enantiomer of the chiral auxiliary.

Reaction Mechanisms and Kinetics in C Pyridin 4 Yl C O Tolyl Methylamine Chemistry

Mechanistic Investigations of Key Synthetic Transformations

The cornerstone of this synthesis is the two-stage, one-pot reaction sequence involving imine formation followed by reduction.

The formation of C-Pyridin-4-yl-C-o-tolyl-methylamine from 4-aminopyridine and o-tolualdehyde proceeds through a distinct, multi-step pathway.

Step 1: Hemiaminal Formation The reaction initiates with the nucleophilic attack of the primary amine group of 4-aminopyridine on the electrophilic carbonyl carbon of o-tolualdehyde. This leads to the formation of a tetrahedral intermediate known as a hemiaminal. This step is generally reversible.

Transition State (TS1): The transition state for this step involves the partial formation of the C-N bond and partial breaking of the C=O pi bond. The geometry is crowded, with the nitrogen, carbonyl carbon, and carbonyl oxygen atoms transitioning from a trigonal planar to a tetrahedral arrangement.

Step 2: Dehydration to Form an Imine (Schiff Base) The hemiaminal intermediate is unstable and undergoes dehydration to form an imine (or its protonated form, the iminium ion). This step is typically the rate-determining step in imine formation and is often accelerated by acid catalysis. The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O). Subsequent elimination of water and deprotonation of the nitrogen atom yields the imine.

Transition State (TS2): In the acid-catalyzed pathway, the transition state involves the elongation of the C-OH₂ bond and the concurrent formation of the C=N double bond. It possesses significant carbocation character on the carbon atom, which is stabilized by the adjacent o-tolyl and pyridinyl groups.

Step 3: Reduction of the Imine The final step is the reduction of the C=N double bond of the imine. This is achieved using a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde. The reduction occurs via the transfer of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbon of the iminium ion.

Transition State (TS3): This transition state involves the approach of the hydride reagent to the imine carbon. The B-H bond is partially broken while the new C-H bond is partially formed. The geometry around the imine carbon transitions from sp² to sp³ hybridization.

Intermediates are pivotal in directing the course of the reaction.

Hemiaminal Intermediate: This is the initial adduct of the amine and aldehyde. Its formation is typically fast and reversible. In an uncatalyzed reaction, the subsequent dehydration of the hemiaminal has a high activation energy and is slow.

Kinetic Studies of Reaction Rates and Orders for this compound Formation

Rate = k[o-tolualdehyde][4-aminopyridine][H⁺]ⁿ

To illustrate how the reaction order might be determined, the following table presents hypothetical data from initial rate experiments.

Table 1: Hypothetical Initial Rate Data for the Formation of this compound

| Experiment | [o-tolualdehyde] (mol/L) | [4-aminopyridine] (mol/L) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

Advanced Spectroscopic and Structural Elucidation Techniques for C Pyridin 4 Yl C O Tolyl Methylamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For C-Pyridin-4-yl-C-o-tolyl-methylamine, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its chemical structure.

Applications of ¹H NMR in Proton Environment Analysis

¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. In the case of this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the o-tolyl group, the methine bridge, and the amine group.

The protons on the pyridine ring would likely appear as doublets in the downfield region (typically δ 7.0-8.5 ppm) due to their electron-deficient nature. The protons of the o-tolyl group would resonate in the aromatic region (around δ 7.0-7.5 ppm), with their multiplicity depending on the coupling with neighboring protons. The methyl group on the tolyl ring would give a characteristic singlet in the upfield region (around δ 2.3 ppm). The methine proton (CH), being attached to two aromatic rings and a nitrogen atom, would likely appear as a singlet at a chemical shift of approximately δ 5.0-6.0 ppm. The amine (NH₂) protons would also produce a signal, the chemical shift of which can be variable and may be broadened due to exchange processes.

A hypothetical ¹H NMR data table is presented below to illustrate the expected proton environments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| Pyridinyl-H (α to N) | 8.4 - 8.6 | Doublet | 2H |

| Pyridinyl-H (β to N) | 7.2 - 7.4 | Doublet | 2H |

| o-Tolyl-H | 7.1 - 7.5 | Multiplet | 4H |

| Methine-H | 5.5 - 5.8 | Singlet | 1H |

| Amine-H | 1.5 - 3.0 | Broad Singlet | 2H |

| Methyl-H | 2.2 - 2.4 | Singlet | 3H |

¹³C NMR for Carbon Backbone Elucidation and Quaternary Carbon Assignment

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum of this compound would display signals for each unique carbon atom.

The carbon atoms of the pyridine ring would appear in the downfield region (δ 140-150 ppm for carbons adjacent to nitrogen and δ 120-140 ppm for the others). The carbons of the o-tolyl ring would also resonate in the aromatic region (δ 125-145 ppm). The quaternary carbon of the tolyl group to which the methyl group is attached would have a distinct chemical shift. The methine carbon would be expected around δ 60-70 ppm, and the methyl carbon of the tolyl group would appear in the upfield region (around δ 20 ppm).

A hypothetical ¹³C NMR data table is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridinyl-C (α to N) | 148 - 152 |

| Pyridinyl-C (β to N) | 120 - 125 |

| Pyridinyl-C (γ to N) | 145 - 150 |

| o-Tolyl-C (ipso) | 140 - 145 |

| o-Tolyl-C (aromatic CH) | 125 - 135 |

| o-Tolyl-C (C-CH₃) | 135 - 140 |

| Methine-C | 60 - 65 |

| Methyl-C | 20 - 22 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For instance, it would show correlations between the adjacent protons on the pyridine and o-tolyl rings, confirming their respective structures.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different fragments of the molecule. For example, HMBC would show correlations from the methine proton to the carbons of both the pyridine and o-tolyl rings, confirming the central connectivity of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound (C₁₃H₁₄N₂). This precise mass measurement allows for the unambiguous determination of the molecular formula, confirming the elemental composition of the synthesized compound. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and nitrogen.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄N₂ |

| Calculated Exact Mass | 198.1157 |

| Expected [M+H]⁺ | 199.1235 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and analysis of the resulting fragment ions. The fragmentation pattern provides valuable information about the molecule's structure.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. wikipedia.orgrenishaw.com While IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrations, Raman spectroscopy relies on the inelastic scattering of monochromatic light. wikipedia.org Together, they provide complementary information to build a comprehensive vibrational profile, which serves as a unique structural fingerprint for the molecule. wikipedia.org

For this compound, the spectra would be characterized by vibrations originating from its three main components: the pyridin-4-yl group, the o-tolyl group, and the methylamine (B109427) linker. The N-H bond of the secondary amine is expected to produce a distinct absorption in the IR spectrum. The aromatic C-H stretching vibrations from both the pyridine and tolyl rings would appear at higher wavenumbers, while the stretching vibrations of the C=C and C=N bonds within the aromatic rings would be found in the fingerprint region. beilstein-journals.org

Although specific experimental spectra for this compound are not publicly available, a predictive analysis based on characteristic group frequencies allows for the tabulation of expected key vibrational modes.

Table 1: Predicted IR and Raman Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Secondary Amine (N-H) | N-H Stretch | 3300 - 3500 | Medium-Weak | Weak |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium | Strong |

| Methyl/Methylene | C-H Stretch (asymmetric) | 2950 - 2975 | Medium | Medium |

| Methyl/Methylene | C-H Stretch (symmetric) | 2850 - 2870 | Medium | Medium |

| Pyridine Ring | C=N Stretch | 1615 - 1585 | Strong | Medium |

| Aromatic Rings | C=C Ring Stretch | 1400 - 1600 | Medium-Strong | Strong |

| Methyl/Methylene | C-H Bend | 1370 - 1470 | Medium | Medium |

| Secondary Amine (N-H) | N-H Bend | 1550 - 1650 | Medium | Weak |

This table is predictive and based on established characteristic frequencies for the specified functional groups.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. By diffracting X-rays off a single crystal of the compound, a unique diffraction pattern is generated, which can be mathematically reconstructed into a three-dimensional electron density map of the molecule. scbt.com

This compound possesses a chiral center at the carbon atom bonded to the pyridine ring, the tolyl ring, the amine group, and a hydrogen atom. SCXRD analysis of a suitable single crystal would determine the absolute configuration (R or S) of this stereocenter. Furthermore, the analysis would provide precise values for all torsion angles, defining the molecule's specific conformation in the solid state. Key conformational parameters would include the dihedral angles between the planes of the pyridine and o-tolyl rings. In related structures, the torsion angle between pyridinyl and phenyl moieties can vary significantly depending on the linking group and crystal packing forces. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. researchgate.net Understanding these interactions is key to comprehending the material's bulk properties. For this compound, several types of non-covalent interactions would be expected to play a role in stabilizing the crystal structure.

The secondary amine group (N-H) is a hydrogen bond donor, while the nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. This allows for the formation of intermolecular N-H···N hydrogen bonds, which often direct the assembly of molecules into chains or more complex networks in the solid state. chemicalbook.com Additionally, the electron-rich aromatic systems of the pyridine and o-tolyl rings can participate in π-π stacking interactions, where the rings arrange themselves in a parallel or offset fashion. chemicalbook.com Weaker C-H···π interactions are also plausible. The specific arrangement and strength of these interactions would be revealed by a detailed analysis of the crystal structure. researchgate.net

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance | Influence on Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bonding | N-H (Amine) | N (Pyridine) | 2.8 - 3.2 Å (N···N) | Formation of chains, dimers, or sheets |

| π-π Stacking | Pyridine Ring | Tolyl Ring | 3.3 - 3.8 Å (Inter-planar) | Stabilizes layered or stacked structures |

| π-π Stacking | Pyridine Ring | Pyridine Ring | 3.3 - 3.8 Å (Inter-planar) | Contributes to close packing |

This table outlines the theoretically expected intermolecular interactions based on the molecular structure.

Computational and Theoretical Chemistry Studies of C Pyridin 4 Yl C O Tolyl Methylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

No specific studies utilizing Density Functional Theory (DFT) to analyze the electronic structure, optimize the geometry, or predict the stable molecular conformations and energetics of C-Pyridin-4-yl-C-o-tolyl-methylamine were found in the reviewed literature. While DFT is a powerful tool for such investigations, it has not been applied to this compound in published research.

Information regarding the stable molecular conformations and their relative energies for this compound is not available in existing scientific literature.

A Frontier Molecular Orbital (FMO) analysis, which is crucial for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound.

Quantum Chemical Calculations for Spectroscopic Property Prediction

There are no published quantum chemical calculations aimed at predicting the spectroscopic properties of this compound.

Specific computational predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for this compound are not documented in the available research.

Similarly, no vibrational frequency analysis has been reported to aid in the interpretation of the Infrared (IR) and Raman spectra of this compound.

Reaction Mechanism Elucidation via Computational Modeling

The scientific literature lacks any studies that employ computational modeling to elucidate the reaction mechanisms involving this compound.

In-Depth Computational and Theoretical Analysis of this compound Remains Largely Unexplored

Computational chemistry serves as a powerful tool to elucidate complex chemical phenomena that may be difficult to observe experimentally. Techniques such as Density Functional Theory (DFT) are frequently employed to investigate the electronic structure and properties of molecules. For compounds similar to this compound, such studies would typically involve the characterization of transition states and intermediates to understand reaction mechanisms. This involves locating the saddle points on a potential energy surface that connect reactants to products, providing crucial insights into the kinetics and thermodynamics of a chemical transformation.

Furthermore, the determination of reaction pathway energy barriers and selectivity is a key aspect of computational analysis. By calculating the energy profiles of different possible reaction routes, researchers can predict the most likely products and understand the factors that govern the selectivity of a reaction. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic strategies.

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations could reveal the preferred three-dimensional structures, the nature of intramolecular interactions, and how the molecule behaves in different solvent environments. This provides a more realistic picture of the molecule's behavior than static quantum chemical calculations alone.

Natural Bond Orbital (NBO) analysis is another powerful computational method used to study the delocalization of electron density and the nature of chemical bonds within a molecule. An NBO analysis of this compound would provide a detailed picture of the bonding interactions, including hyperconjugative effects and the distribution of charge. This can help in understanding the molecule's reactivity and spectroscopic properties.

Finally, theoretical studies on tautomeric equilibria are essential for molecules that can exist in multiple isomeric forms. For this compound, it would be important to computationally determine the relative stabilities of any potential tautomers, as this can significantly influence its chemical and biological activity. The prevalence of different tautomers can be affected by factors such as the solvent and temperature.

Derivatization and Analog Synthesis from C Pyridin 4 Yl C O Tolyl Methylamine

Strategic Modifications of the Pyridine (B92270) Moiety

The pyridine ring is a common feature in many biologically active compounds, and its modification can significantly influence properties such as binding affinity to biological targets, solubility, and metabolic stability.

Late-stage functionalization (LSF) strategies are particularly valuable for introducing additional functional groups to the pyridine ring, which can simplify the process of understanding structure-activity relationships (SARs). nih.gov The introduction of small alkyl groups through Minisci-type reactions, for example, could be a viable approach for creating novel analogs. nih.gov

A hypothetical series of analogs with modifications on the pyridine ring is presented in the table below. The synthesis of such compounds could be achieved through multi-step sequences, potentially starting from appropriately substituted pyridine building blocks that are then elaborated to introduce the o-tolyl and methylamine (B109427) functionalities.

Table 1: Hypothetical Analogs of C-Pyridin-4-yl-C-o-tolyl-methylamine with Pyridine Moiety Modifications

| Compound ID | Modification | Position on Pyridine Ring | Synthetic Approach | Hypothetical Yield (%) |

|---|---|---|---|---|

| PM-1 | -Cl | 2 | Coupling of 2-chloro-4-lithiopyridine with o-tolyl cyanide followed by reduction | 55 |

| PM-2 | -OCH₃ | 2 | Nucleophilic aromatic substitution on a 2-halopyridine precursor | 62 |

| PM-3 | -CF₃ | 3 | Trifluoromethylation of a 3-halopyridine intermediate | 48 |

| PM-4 | -NH₂ | 2 | Buchwald-Hartwig amination of a 2-halopyridine precursor | 70 |

Chemical Alterations of the o-Tolyl Moiety

The o-tolyl group provides a lipophilic component to the molecule and its methyl group offers a handle for further functionalization. Alterations to this moiety can impact the compound's steric profile and its interactions with hydrophobic pockets in biological targets.

One potential modification is the substitution of the phenyl ring with various functional groups. For example, introducing electron-withdrawing or electron-donating groups could modulate the electronic properties of the aromatic system. Furthermore, the methyl group could be replaced with other alkyl groups of varying sizes to probe the steric requirements of a potential binding site. The methyl group could also be oxidized to a hydroxymethyl or carboxylic acid group, introducing polarity and potential new hydrogen bonding interactions.

The table below outlines a series of hypothetical analogs based on modifications of the o-tolyl group. The synthesis of these analogs would likely involve starting from different substituted toluene (B28343) derivatives.

Table 2: Hypothetical Analogs of this compound with o-Tolyl Moiety Modifications

| Compound ID | Modification | Position on Tolyl Ring | Synthetic Approach | Hypothetical Yield (%) |

|---|---|---|---|---|

| TM-1 | -F | 4 | Starting from 4-fluoro-2-methylbenzonitrile | 65 |

| TM-2 | -OCH₃ | 4 | Starting from 4-methoxy-2-methylbenzonitrile | 68 |

| TM-3 | -CF₃ | 4 | Starting from 2-methyl-4-(trifluoromethyl)benzonitrile | 52 |

| TM-4 | -CH₂OH | ortho-methyl | Oxidation of the tolyl methyl group | 45 |

Functional Group Transformations at the Methylamine Linker

The methylamine linker is a key functional group that can participate in hydrogen bonding and can be readily modified. Transformations of the primary amine can lead to a wide range of derivatives with altered basicity, polarity, and potential for new interactions.

Standard organic transformations can be applied to the primary amine. For example, N-alkylation with various alkyl halides would yield secondary and tertiary amines. Acylation with acyl chlorides or anhydrides would produce amides, while reaction with sulfonyl chlorides would give sulfonamides. Reductive amination with aldehydes or ketones could also be employed to introduce more complex substituents on the nitrogen atom. Such modifications are common in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

The following table presents a selection of hypothetical derivatives resulting from functional group transformations at the methylamine linker.

Table 3: Hypothetical Analogs of this compound with Methylamine Linker Modifications

| Compound ID | Modification | Reagent | Reaction Type | Hypothetical Yield (%) |

|---|---|---|---|---|

| ML-1 | -NHCH₃ | Methyl iodide | N-Alkylation | 85 |

| ML-2 | -N(CH₃)₂ | Methyl iodide (excess) | N-Alkylation | 78 |

| ML-3 | -NHC(O)CH₃ | Acetyl chloride | N-Acylation | 92 |

| ML-4 | -NHSO₂CH₃ | Methanesulfonyl chloride | N-Sulfonylation | 88 |

Synthesis and Characterization of Salt Forms and Co-crystals

The presence of the basic pyridine and primary amine functionalities in this compound makes it an excellent candidate for the formation of various salt forms. Pharmaceutical salt formation is a common strategy to improve the physicochemical properties of a drug candidate, such as solubility, stability, and dissolution rate.

By reacting the parent compound with a variety of pharmaceutically acceptable acids, a range of salts can be prepared. Common counterions for basic drugs include hydrochloride, hydrobromide, sulfate, methanesulfonate (B1217627) (mesylate), and tartrate. The selection of a suitable salt form often involves a screening process to identify the salt with the most desirable properties.

Co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, could also be explored. The pyridine nitrogen is a strong hydrogen bond acceptor and could form co-crystals with various co-formers, such as dicarboxylic acids.

The synthesis of both salts and co-crystals would typically involve dissolving the parent compound and the corresponding acid or co-former in a suitable solvent, followed by crystallization. Characterization of the resulting solid forms would be carried out using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and single-crystal X-ray diffraction to confirm the structure and determine the physicochemical properties.

Table 4: Hypothetical Salt Forms and Co-crystals of this compound

| Form ID | Type | Counterion/Co-former | Stoichiometry | Crystallization Solvent | Hypothetical Melting Point (°C) |

|---|---|---|---|---|---|

| SF-1 | Salt | HCl | 1:2 | Ethanol/Ether | 210-215 |

| SF-2 | Salt | H₂SO₄ | 1:1 | Methanol | 185-190 |

| SF-3 | Salt | Methanesulfonic acid | 1:2 | Isopropanol | 170-175 |

| CC-1 | Co-crystal | Succinic acid | 1:1 | Acetonitrile | 155-160 |

Future Research Directions and Unexplored Avenues for C Pyridin 4 Yl C O Tolyl Methylamine

Development of Novel and Highly Efficient Synthetic Routes

Current synthetic strategies for structurally similar pyridine-containing diarylmethylamines often involve multi-step processes. Future research should prioritize the development of more direct and atom-economical synthetic routes to C-Pyridin-4-yl-C-o-tolyl-methylamine.

One promising avenue is the expansion of one-pot condensation reactions. For instance, a one-pot condensation of aryl/heteroaryl β-enaminones and ammonium (B1175870) acetate (B1210297) has been successfully employed to form related pyridinyl-methanone structures. researchgate.net Adapting this methodology could provide a streamlined synthesis. Another approach could involve the direct C-H activation of pyridine (B92270) and toluene (B28343) derivatives, followed by coupling with a suitable amine source, a strategy that has gained traction for its efficiency. nih.gov

Further exploration of transition-metal-catalyzed cross-coupling reactions is warranted. Palladium-catalyzed arylations of 2-azaallyl anions have proven effective for the synthesis of diarylmethylamines and could be adapted for this specific target. nih.govitu.edu.tr Similarly, rhodium-catalyzed asymmetric arylation of pyridylimines offers a pathway to chiral diarylmethylamines, which would be a significant advancement for stereoselective synthesis. researchgate.net

| Potential Synthetic Strategy | Key Reactants/Catalysts | Anticipated Advantages |

| One-Pot Condensation | β-enaminones, Ammonium acetate, CeCl₃·7H₂O–NaI | High efficiency, reduced purification steps |

| Direct C-H Activation | Pyridine, Toluene derivatives, Rhodium catalysts | Atom economy, direct functionalization |

| Palladium-Catalyzed Arylation | 2-Azaallyl anions, Aryl halides, Palladium catalysts | Versatility, good functional group tolerance |

| Rhodium-Catalyzed Asymmetric Arylation | Pyridylimines, Arylboronic acids, Chiral rhodium catalysts | Access to enantiomerically pure compounds |

Exploration of Advanced Catalytic Systems for Enhanced Selectivity and Yield

The development of advanced catalytic systems is crucial for achieving high selectivity and yield in the synthesis of this compound. Future research should focus on both organocatalysis and transition-metal catalysis.

Asymmetric organocatalysis, which has emerged as a powerful tool for constructing chiral molecules, could be employed to produce specific enantiomers of the target compound. mdpi.com Chiral Brønsted acids, for example, have been used in the asymmetric protonation of catalytically generated chloroenamines to create chiral vicinal chloroamines, a strategy that could be adapted. d-nb.info Biocatalytic approaches, such as the use of transaminases for asymmetric synthesis, also present a green and highly selective alternative.

In the realm of transition-metal catalysis, the design of novel ligands for palladium and rhodium catalysts could significantly improve reaction outcomes. For example, the use of pyridine-based ligands has been shown to enable meta-selective C-H arylation, which could be a valuable tool for creating derivatives of the target compound. nih.gov The development of catalysts that can operate under milder conditions and with lower catalyst loadings would also be a significant step forward.

Deeper Computational Insights into Reactivity, Selectivity, and Intramolecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to understand the electronic structure, reactivity, and intramolecular interactions of this compound. Future computational studies could provide invaluable insights that guide synthetic efforts and predict molecular properties.

DFT calculations can be employed to investigate the geometry and electronic properties of the molecule, helping to elucidate its stability and potential reactivity hotspots. nih.govijcce.ac.irnih.gov Such studies can also be used to model reaction mechanisms, thereby aiding in the optimization of synthetic routes and the design of more effective catalysts. researchgate.net For instance, understanding the transition states in a catalytic cycle can reveal the origins of stereoselectivity.

Furthermore, computational methods can be used to study non-covalent interactions, such as hydrogen bonding and π-stacking, which can play a crucial role in the compound's conformation and its interactions with biological targets. Molecular docking studies, guided by DFT calculations, could predict the binding affinity of this compound to various receptors and enzymes, thus identifying potential therapeutic applications. nih.gov

| Computational Method | Area of Investigation | Potential Insights |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure | Reactivity, stability, spectroscopic properties |

| Time-Dependent DFT (TD-DFT) | Excited states, UV-Vis spectra | Photophysical properties |

| Quantum Theory of Atoms in Molecules (QTAIM) | Intramolecular interactions | Nature and strength of non-covalent bonds |

| Molecular Docking | Ligand-protein binding | Potential biological targets and activity |

Integration of Machine Learning and AI in Predictive Synthesis and Property Estimation

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical synthesis and materials discovery. mdpi.com These technologies can be leveraged to accelerate the development and understanding of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.